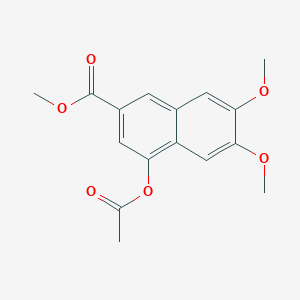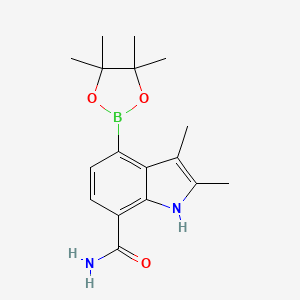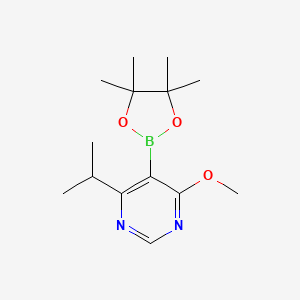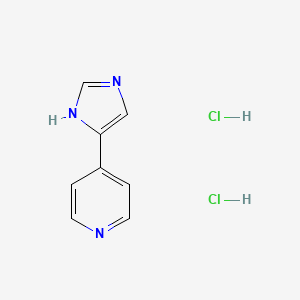
4-(1H-imidazol-5-yl)pyridine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-5-yl)pyridine dihydrochloride is a heterocyclic compound that combines the structural features of both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)pyridine dihydrochloride typically involves the construction of the imidazole ring followed by its fusion with the pyridine ring. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
4-(1H-Imidazol-5-yl)pyridine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazopyridines: Compounds that combine imidazole and pyridine rings in various configurations.
Uniqueness: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H9Cl2N3 |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H |
InChI Key |
GZKCYDSARGXMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)

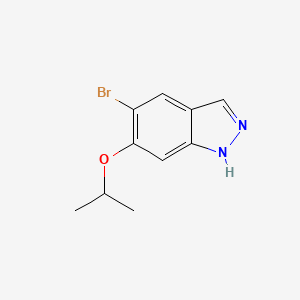

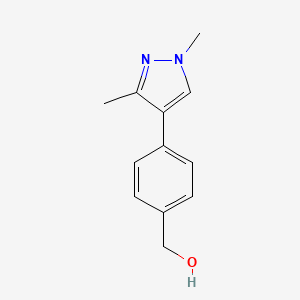
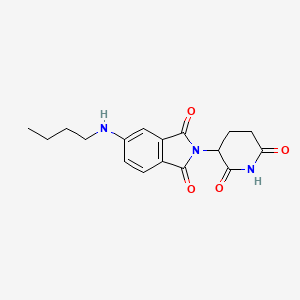
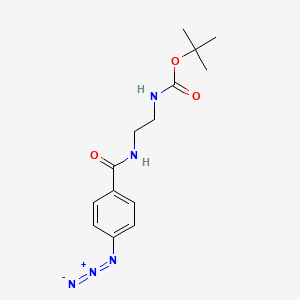
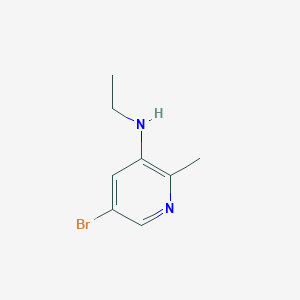

![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
